molecular formula C19H39N3 B14475137 2-(2-Tetradecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine CAS No. 68644-52-0

2-(2-Tetradecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine

Cat. No.: B14475137
CAS No.: 68644-52-0
M. Wt: 309.5 g/mol
InChI Key: QQQPVMFSRNGVRT-UHFFFAOYSA-N
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Description

2-(2-Tetradecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Tetradecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a tetradecyl-substituted amine with glyoxal and ammonia, leading to the formation of the imidazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Tetradecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to its dihydro form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetradecyl chain or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the imidazole ring.

Scientific Research Applications

2-(2-Tetradecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Tetradecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the tetradecyl chain can interact with lipid membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Tetradecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine is unique due to its specific tetradecyl chain, which imparts distinct physicochemical properties and potential applications. The length and nature of the alkyl chain can influence the compound’s solubility, reactivity, and interaction with biological systems.

Properties

CAS No.

68644-52-0

Molecular Formula

C19H39N3

Molecular Weight

309.5 g/mol

IUPAC Name

2-(2-tetradecyl-4,5-dihydroimidazol-1-yl)ethanamine

InChI

InChI=1S/C19H39N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-21-16-18-22(19)17-15-20/h2-18,20H2,1H3

InChI Key

QQQPVMFSRNGVRT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC1=NCCN1CCN

Origin of Product

United States

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